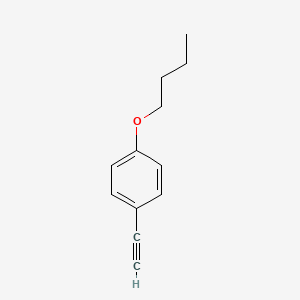

1-Butoxy-4-ethynylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLXBCSKFMMFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379396 | |

| Record name | 1-butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-15-3 | |

| Record name | 1-Butoxy-4-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Butoxy-4-ethynylbenzene: A Practical Guide for Laboratory-Scale Preparation

An In-depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive, scientifically grounded methodology for the synthesis of 1-Butoxy-4-ethynylbenzene, a valuable terminal alkyne building block in organic and materials chemistry. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. We present a reliable two-step synthetic route commencing with a Sonogashira cross-coupling reaction to install the protected alkyne, followed by a straightforward deprotection to yield the target compound. This document includes detailed experimental protocols, characterization data, safety guidelines, and a visual workflow to ensure a reproducible and safe synthesis for practitioners with a foundational knowledge of organic chemistry.

Introduction and Strategic Overview

This compound is an alkoxy-substituted arylacetylene, a class of compounds that serves as a cornerstone for the construction of complex molecular architectures. Its utility spans the synthesis of pharmaceuticals, liquid crystals, and conjugated polymers for organic electronics. The presence of the terminal alkyne provides a reactive handle for a multitude of transformations, most notably carbon-carbon bond-forming reactions like click chemistry and further cross-coupling reactions.

The synthesis of such a molecule requires a robust and high-yielding strategy. Direct ethynylation of an aryl halide can be challenging and often results in low yields. A superior and widely adopted approach is the Sonogashira cross-coupling reaction , a powerful method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

To circumvent the primary side reaction of Sonogashira couplings—the oxidative homocoupling of the terminal alkyne (Glaser coupling)—we will employ a protected alkyne, ethynyltrimethylsilane (TMSA) . The bulky trimethylsilyl (TMS) group serves two key purposes: it prevents the undesired dimerization and it imparts favorable physical properties, such as increased solubility and stability, to the intermediate.[3][4]

Our strategy is therefore a logical two-step sequence:

-

Step 1: Sonogashira Coupling: A palladium/copper co-catalyzed reaction between 1-bromo-4-butoxybenzene and ethynyltrimethylsilane to form the silylated intermediate, ((4-butoxyphenyl)ethynyl)trimethylsilane.

-

Step 2: Silyl Deprotection: A mild, base-catalyzed removal of the TMS protecting group to afford the final product, this compound.

This approach ensures high selectivity and typically provides good to excellent yields, making it an ideal method for a laboratory setting.

Detailed Experimental Protocol

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of ((4-butoxyphenyl)ethynyl)trimethylsilane

This step involves the core Sonogashira coupling. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalysts from oxidation and prevent unwanted side reactions.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Bromo-4-butoxybenzene | 229.11 | 2.29 g | 10.0 | Starting aryl halide |

| Ethynyltrimethylsilane (TMSA) | 98.22 | 1.18 g (1.71 mL) | 12.0 | Alkyne source (1.2 eq) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 140 mg | 0.20 | Palladium catalyst (2 mol%) |

| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.20 | Co-catalyst (2 mol%) |

| Triethylamine (TEA) | 101.19 | 30 mL | - | Base and solvent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - | Co-solvent |

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To the flask, add 1-bromo-4-butoxybenzene (2.29 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (38 mg, 0.20 mmol).

-

Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (30 mL) via syringe. The triethylamine acts as both a solvent and the base required to neutralize the HBr generated during the reaction.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.71 mL, 12.0 mmol) dropwise to the stirring mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5 v/v), observing the disappearance of the 1-bromo-4-butoxybenzene spot.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated triethylammonium bromide and catalyst residues. Wash the pad with a small amount of diethyl ether or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and wash successively with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with hexanes, to afford ((4-butoxyphenyl)ethynyl)trimethylsilane as a colorless to pale yellow oil.

Part B: Synthesis of this compound (Deprotection)

The removal of the TMS group is achieved under mild basic conditions, which selectively cleaves the silicon-carbon bond without affecting other functional groups.[5][6]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| ((4-butoxyphenyl)ethynyl)trimethylsilane | 246.45 | 2.22 g | 9.0 | Silylated intermediate (from Part A) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.24 g | 9.0 | Base (1.0 eq) |

| Methanol (MeOH) | 32.04 | 40 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | 40 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the silylated intermediate (2.22 g, 9.0 mmol) in a mixture of methanol (40 mL) and dichloromethane (40 mL).

-

Base Addition: Add potassium carbonate (1.24 g, 9.0 mmol) to the solution.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 95:5 v/v) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding deionized water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 40 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water (2 x 30 mL) and brine (30 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel (eluting with hexane/ethyl acetate, 98:2 v/v) to yield this compound as a pure, colorless oil.[7][8]

Characterization of this compound

Confirmation of the final product's identity and purity is crucial. The following are expected analytical data for this compound (C₁₂H₁₄O, M.W. 174.24 g/mol ).[7][9]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (t, 2H, -OCH₂-), 3.00 (s, 1H, -C≡CH), 1.78 (quint, 2H, -OCH₂CH₂-), 1.50 (sext, 2H, -CH₂CH₃), 0.98 (t, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.5, 133.8, 114.6, 113.9, 83.5, 77.2, 67.8, 31.3, 19.3, 13.9.

-

Mass Spectrometry (EI-MS): m/z (%) 174 (M⁺), 131, 118, 90.

-

Infrared (IR, neat): ν (cm⁻¹) 3300 (≡C-H stretch), 2958, 2872 (C-H stretch), 2108 (C≡C stretch), 1608, 1510 (C=C aromatic stretch), 1245 (C-O stretch).

Synthetic Workflow Diagram

The following diagram illustrates the complete synthesis and purification process.

Caption: Workflow for the two-step synthesis of this compound.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure possess specific hazards that must be managed appropriately.

-

Ethynyltrimethylsilane (TMSA): Highly flammable liquid and vapor.[10] It should be handled in a fume hood away from ignition sources.

-

Triethylamine (TEA): Flammable, corrosive, and causes severe skin and eye irritation. Inhalation may cause respiratory irritation.

-

Palladium and Copper Catalysts: These heavy metal compounds are toxic. Avoid inhalation of dust and skin contact.

-

n-Butyllithium (if used in alternative syntheses): Note that while not used in this specific protocol, related syntheses may involve organolithium reagents like n-BuLi or t-BuLi, which are pyrophoric (ignite spontaneously in air) and react violently with water.[11][12][13] Extreme caution and specialized training are required for their use.

-

Solvents (THF, Diethyl Ether, Hexane, Methanol): All organic solvents used are flammable and should be handled with care, avoiding heat sources and ensuring proper ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Perform a risk assessment for the entire procedure. An appropriate fire extinguisher (e.g., Class D for organometallics, CO₂ or dry chemical for flammable liquids) and a safety shower/eyewash station should be readily accessible.

Conclusion

The two-step Sonogashira coupling and deprotection sequence described herein provides a reliable and efficient pathway to high-purity this compound. By understanding the rationale behind the use of a protected alkyne and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this versatile building block for their scientific endeavors. The self-validating nature of the protocol, confirmed by standard analytical techniques, ensures the integrity of the final product.

References

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][2]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link][3]

-

Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link][4]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link][5]

-

Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262. Retrieved from [Link][6]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Retrieved from [Link][14][15][16]

-

PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved from [Link][9]

-

Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link][11]

-

Environmental Health and Safety - University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link][12]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][13]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 7. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1-tert-Butoxy-4-ethynylbenzene | C12H14O | CID 53426090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. journal.bcrec.id [journal.bcrec.id]

An In-depth Technical Guide to 1-Butoxy-4-ethynylbenzene (CAS: 79887-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-4-ethynylbenzene is an aromatic organic compound featuring a butoxy group and a terminal alkyne substituent on a benzene ring.[1][2] This unique bifunctional architecture makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The terminal alkyne group is especially reactive and serves as a handle for various coupling reactions, most notably the Sonogashira coupling, enabling the formation of carbon-carbon bonds.[3][4][5] The butoxy group, on the other hand, imparts increased lipophilicity and can influence the electronic properties of the aromatic ring, which can be advantageous in modulating the pharmacological profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 79887-15-3 | [1] |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCOC1=CC=C(C=C1)C#C | [1][2] |

| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, a suitable starting material would be 1-bromo-4-butoxybenzene or 1-iodo-4-butoxybenzene, which is then coupled with a protected or unprotected form of acetylene. A typical synthetic approach is outlined below.

Conceptual Synthetic Workflow

Caption: Sonogashira coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general Sonogashira coupling procedure)

Materials:

-

1-Iodo-4-butoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Hexane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-butoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and freshly distilled Et₃N (2.0 eq).

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in a mixture of methanol and THF.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the deprotection by TLC.

-

Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with hexane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[6][7]

Characterization and Spectral Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the butoxy group, the aromatic protons, and the acetylenic proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (butoxy) | ~0.9-1.0 | Triplet | 3H |

| CH₂ (butoxy, adjacent to CH₃) | ~1.4-1.6 | Sextet | 2H |

| CH₂ (butoxy, adjacent to O) | ~1.7-1.8 | Quintet | 2H |

| OCH₂ (butoxy) | ~3.9-4.0 | Triplet | 2H |

| Aromatic Protons (ortho to O) | ~6.8-6.9 | Doublet | 2H |

| Aromatic Protons (ortho to C≡CH) | ~7.3-7.4 | Doublet | 2H |

| Acetylenic Proton (C≡C-H) | ~3.0-3.1 | Singlet | 1H |

Note: The chemical shifts are estimations and may vary depending on the solvent and instrument used.[8]

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ (butoxy) | ~14 |

| CH₂ (butoxy, adjacent to CH₃) | ~19 |

| CH₂ (butoxy, adjacent to O) | ~31 |

| OCH₂ (butoxy) | ~68 |

| C≡C-H | ~77 |

| C≡C -H | ~83 |

| Aromatic C (ipso to C≡CH) | ~115 |

| Aromatic CH (ortho to O) | ~115 |

| Aromatic CH (ortho to C≡CH) | ~134 |

| Aromatic C (ipso to O) | ~160 |

Note: The chemical shifts are estimations based on analogs.[9]

Expected IR Spectral Data

The infrared spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (alkyne) | ~3300 (sharp) |

| C≡C (alkyne) | ~2100 (weak) |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

| C=C (aromatic) | ~1600, 1500 |

| C-O (ether) | ~1250 |

Note: These are typical ranges for the respective functional groups.[10][11]

Applications in Drug Development

Terminal alkynes are versatile functional groups in medicinal chemistry, often used in "click chemistry" reactions and as precursors for the synthesis of more complex heterocyclic systems.[12] this compound has been specifically cited in the patent literature as a building block for the synthesis of novel therapeutic compounds.

A notable example is its use in the preparation of heterocyclic compounds intended for therapeutic use, as described in a patent by Pfizer.[13] While the specific biological target and therapeutic area are not detailed in the provided abstract, the inclusion of this compound as a synthetic intermediate highlights its utility in the construction of drug-like molecules. The butoxy group can enhance the compound's solubility in lipid environments, potentially improving its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[15]

Terminal alkynes can be energetic compounds and should be handled with care, avoiding exposure to high temperatures or pressures.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via the robust and well-established Sonogashira coupling reaction makes it readily accessible. The presence of both a lipophilic butoxy group and a reactive terminal alkyne allows for its incorporation into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Makosza, M., & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091

- Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Therapeutic compounds - Patent US-2007161664-A1. Retrieved January 22, 2026, from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved January 22, 2026, from [Link]

-

Fisher Scientific. (n.d.). 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

-

sioc-journal.cn. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 1). What Safety Precautions Should Be Taken When Working with Solvents? [Video]. YouTube. [Link]

- Lesyk, R., & Zimenkovsky, B. (2026). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry, 208, 112818.

-

PubChem. (n.d.). 1-Ethoxy-4-(2-(4-methylphenyl)ethynyl)benzene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Heterocyclic compounds, methods of making them and their use in therapy - Patent US-7790709-B2. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. PubChemLite - this compound (C12H14O) [pubchemlite.lcsb.uni.lu]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. rsc.org [rsc.org]

- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic compounds - Patent US-2007161664-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. questron.ca [questron.ca]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 4-n-Butoxyphenylacetylene

Introduction: The Versatility of a Terminal Alkyne

4-n-Butoxyphenylacetylene is a monosubstituted acetylene derivative featuring a rigid phenylacetylene core and a flexible n-butoxy side chain. This unique amphipathic structure makes it a valuable building block in several scientific domains. The terminal alkyne group is the cornerstone of its reactivity, serving as a highly versatile handle for the construction of more complex molecular architectures through carbon-carbon bond-forming reactions.[1] Its most prominent application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction prized in drug discovery and bioconjugation for its high efficiency and bio-orthogonality.[2][3] Furthermore, the aromatic core and alkoxy chain suggest its utility in materials science, particularly in the synthesis of liquid crystals and conducting polymers.[4][5] This guide provides an in-depth look at the synthesis, characterization, and application of 4-n-butoxyphenylacetylene for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its successful application. The key data for 4-n-butoxyphenylacetylene are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-Butoxy-4-ethynylbenzene | [6] |

| CAS Number | 79887-15-3 | [6] |

| Molecular Formula | C₁₂H₁₄O | [] |

| Molecular Weight | 174.24 g/mol | [] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | ~93 °C (Predicted for similar structures) | [8] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone) | - |

Note: Experimental physical properties like melting point and boiling point are not consistently reported in the literature; values may vary based on purity.

Synthesis: The Sonogashira Coupling Approach

The most reliable and widely used method for synthesizing 4-n-butoxyphenylacetylene and other aryl alkynes is the Sonogashira cross-coupling reaction.[9] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes.[1][4]

Reaction Principle: The causality behind choosing this method rests on its high functional group tolerance and mild reaction conditions, which prevent the degradation of sensitive substrates and ensure high yields.[1][10] The reaction proceeds via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[11]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Materials:

-

1-Bromo-4-butoxybenzene (1.0 equiv)

-

Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, serves as base and solvent)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv) for deprotection

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-butoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) dropwise to the reaction mixture at room temperature. The TMS group is used as a protecting group for the terminal alkyne to prevent self-coupling.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Deprotection: Once the coupling is complete, cool the mixture to 0 °C and slowly add the TBAF solution to remove the TMS protecting group. Stir for 1-2 hours at room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-n-butoxyphenylacetylene.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle that drives the synthesis.

Caption: Experimental workflow for the synthesis of 4-n-butoxyphenylacetylene.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 4-n-butoxyphenylacetylene is a self-validating step crucial for the reliability of subsequent experiments. Spectroscopic methods are indispensable for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For 4-n-butoxyphenylacetylene, one would expect:

-

A triplet around 0.9-1.0 ppm for the terminal methyl (-CH₃) group of the butoxy chain.

-

Two multiplets in the range of 1.4-1.8 ppm for the two internal methylene (-CH₂-) groups.

-

A triplet around 3.9-4.0 ppm for the methylene group attached to the oxygen (-O-CH₂-).

-

A singlet around 3.0 ppm for the acetylenic proton (-C≡C-H).

-

Two doublets in the aromatic region (6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[12][13]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a fingerprint of the carbon skeleton. Key expected signals include:

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. The most characteristic peaks would be:

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

-

Strong absorptions around 1250 cm⁻¹ corresponding to the Ar-O-C (ether) stretch.

-

Applications in Drug Development and Beyond

The true value of 4-n-butoxyphenylacetylene is realized in its application as a versatile synthetic intermediate.

Core Synthon in "Click Chemistry"

The terminal alkyne is a key functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most famous "click" reaction.[16] This reaction allows for the efficient and specific covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole linker.[2]

Significance in Drug Development:

-

Bioconjugation: This reaction is used to attach drugs, probes, or imaging agents to biomolecules like proteins or antibodies.[2][17] The triazole linker is metabolically stable and does not interfere with biological activity.[3]

-

Fragment-Based Drug Discovery (FBDD): Small fragments like 4-n-butoxyphenylacetylene can be linked together to rapidly build libraries of more complex molecules for screening against biological targets.[18][19]

Caption: The role of 4-n-butoxyphenylacetylene in CuAAC Click Chemistry.

Precursor for Advanced Materials

The rigid, rod-like structure of the phenylacetylene unit makes it a candidate for the synthesis of organic materials. For example, it can be polymerized to form poly(phenylacetylene)s, which are known for their potential semiconducting and optical properties.[5] The butoxy group enhances solubility and processability, which is a critical factor in materials science applications.

Safety and Handling

As a matter of principle, all chemicals should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[20][21]

-

Hazards: While a specific, comprehensive safety data sheet (SDS) for 4-n-butoxyphenylacetylene is not widely available, related compounds are known to cause skin, eye, and respiratory irritation.[22][23]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[21] In case of contact, flush the affected area with copious amounts of water.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[23]

Conclusion

4-n-Butoxyphenylacetylene is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its characterization is straightforward with standard spectroscopic techniques. The true power of this molecule is unlocked through its terminal alkyne functionality, which provides a reliable gateway for constructing complex, high-value molecules via click chemistry and other synthetic transformations. For researchers aiming to perform bioconjugation, develop novel therapeutics, or engineer new organic materials, 4-n-butoxyphenylacetylene represents a fundamental and highly valuable component of the molecular toolbox.

References

-

Sonogashira coupling - YouTube . (2019). Available at: [Link]

-

Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). Available at: [Link]

-

Sonogashira coupling - Wikipedia . Available at: [Link]

-

Sonogashira coupling reactions of aryl halides with acetylene derivative - ResearchGate . Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH . Available at: [Link]

-

"Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4 - ResearchGate . Available at: [Link]

-

(PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand - ResearchGate . Available at: [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH . Available at: [Link]

-

Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed . Available at: [Link]

-

The Use of Click Chemisty in Drug Development Applications - DergiPark . Available at: [Link]

-

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine - PubChem . Available at: [Link]

-

Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI . Available at: [Link]

-

Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds . (2023). Available at: [Link]

-

Supporting information - The Royal Society of Chemistry . Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Available at: [Link]

-

Click chemistry: A novel tool in pharmaceutical research. | Allied Academies . Available at: [Link]

-

Supporting information - The Royal Society of Chemistry . Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.ca [fishersci.ca]

- 8. 4-n-Propoxyphenylacetylene | 39604-97-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. 4-Butoxyphenol(122-94-1) 1H NMR spectrum [chemicalbook.com]

- 13. 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. alliedacademies.org [alliedacademies.org]

- 18. Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 4-BUTOXYPHENYLACETONITRILE - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 1-Butoxy-4-ethynylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document provides an in-depth technical examination of 1-Butoxy-4-ethynylbenzene, a key organic intermediate. We will explore its fundamental molecular characteristics, physicochemical properties, and its application in synthetic chemistry, grounded in established scientific principles.

Part 1: Core Molecular Profile

This compound is a monosubstituted aromatic compound characterized by a butoxy group and a terminal alkyne (ethynyl group) attached to a benzene ring at para positions. This unique bifunctional structure makes it a valuable building block in organic synthesis.

1.1: Molecular Formula and Weight

The precise composition of a molecule is fundamental to all stoichiometric and analytical considerations. For this compound, the molecular formula is C₁₂H₁₄O .[1][2][3][4] This formula is derived from its structure, which consists of 12 carbon atoms, 14 hydrogen atoms, and one oxygen atom.

Based on this elemental composition, the calculated molecular weight is 174.24 g/mol .[1][2][3][4] This value is crucial for accurate reagent measurement in reaction setups and for interpretation of mass spectrometry data.

1.2: Structural and Chemical Identifiers

The specific arrangement of atoms and bonds dictates the molecule's reactivity and physical behavior. The structure is defined by a butoxy ether linkage at one end of the benzene ring and a reactive ethynyl group at the other.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₂H₁₄O[1][2][3][4] |

| Molecular Weight | 174.24 g/mol [1][2][3][4] |

| CAS Number | 79887-15-3[2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene[1][4] |

| SMILES | CCCCOC1=CC=C(C=C1)C#C[1][2] |

| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N[1][2][3] |

Part 2: Physicochemical Properties and Handling

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in experimental design.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to yellow liquid |

| Purity | Typically ≥97% |

| Linear Formula | CH₃(CH₂)₃OC₆H₄C≡CH[3] |

Note: Specific properties like boiling point and density can vary based on purity and measurement conditions. Always refer to the supplier's specific documentation.

Part 3: Application in Synthetic Chemistry: A Methodological Perspective

The terminal alkyne of this compound is its most reactive site, making it an ideal substrate for a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in metal-catalyzed cross-coupling reactions.

3.1: The Sonogashira Coupling: A Case Study

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating substituted alkynes. The choice of this reaction is driven by its high efficiency and functional group tolerance. This compound is an excellent substrate for this transformation.

Experimental Rationale: The reaction requires a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for the activation of the alkyne. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Synthesis of a Disubstituted Alkyne

-

Vessel Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Nitrogen or Argon). This is a critical step to prevent oxygen from deactivating the palladium catalyst.

-

Reagent Loading: To the flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Solvent and Base Addition: Anhydrous solvent (e.g., toluene) and an amine base (e.g., triethylamine, 2-3 eq) are added via syringe. The mixture is stirred to ensure dissolution.

-

Substrate Addition: this compound (1.1-1.2 eq) is added dropwise to the stirred solution. The slight excess ensures complete consumption of the potentially more valuable aryl halide.

-

Reaction Execution: The reaction is stirred at the appropriate temperature (ranging from room temperature to 70°C, depending on the reactivity of the halide) and monitored.

-

Workup: Upon completion, the reaction mixture is cooled, filtered to remove the amine salt byproduct, and the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the pure coupled product.

This self-validating protocol includes monitoring steps (TLC/GC-MS) to ensure the reaction proceeds as expected before committing to the purification stage.

References

-

Matrix Fine Chemicals. This compound | CAS 79887-15-3. [Link]

-

Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online. [Link]

-

PubChem. 1-tert-Butoxy-4-ethynylbenzene. [Link]

-

PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. [Link]

Sources

- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]

- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]

A Technical Guide to the Safe Handling of 1-Butoxy-4-ethynylbenzene for Research & Development Applications

This document provides a comprehensive safety overview for 1-Butoxy-4-ethynylbenzene (CAS: 79887-15-3), tailored for researchers, scientists, and professionals in drug development. Given the limited and sometimes conflicting safety data available for this compound, this guide adopts a precautionary principle, synthesizing available information to establish robust protocols for safe handling, storage, and emergency response.

Compound Identification and Key Physicochemical Properties

A foundational aspect of laboratory safety is a clear understanding of the material's physical and chemical identity. This compound is an organic compound classified as an aromatic ether and a terminal alkyne, characteristics that suggest its utility as a building block in organic synthesis.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-n-Butoxyphenylacetylene, 4-Butoxyphenylacetylene | [1][3][4] |

| CAS Number | 79887-15-3 | [1][3][5] |

| Molecular Formula | C₁₂H₁₄O | [1][3][5] |

| Molecular Weight | 174.24 g/mol | [1][5] |

| Physical State | Liquid | [5] |

| Appearance | Light yellow liquid | [5] |

| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 100.5 ± 18.3 °C | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [5] |

Hazard Evaluation: A Precautionary Approach

The toxicological properties of this compound have not been fully investigated[6]. Safety data sheets from various suppliers present conflicting GHS classifications. For instance, one source indicates that no classification is required under US OSHA standards, while another suggests potential hazards upon ingestion, skin contact, or inhalation[3][5]. This discrepancy necessitates a conservative approach, where researchers should assume the highest level of potential hazard indicated.

Table 2: Summary of Potential GHS Hazard Statements

| Hazard Code | Statement | Signal Word | Rationale & Recommended Action |

| H303 | May be harmful if swallowed | Warning | Although classified as a lower-level hazard, accidental ingestion must be avoided. Do not pipette by mouth. Prohibit eating, drinking, and smoking in the laboratory. |

| H313 | May be harmful in contact with skin | Warning | Direct skin contact should be prevented through the use of appropriate chemical-resistant gloves and a lab coat. |

| H333 | May be harmful if inhaled | Warning | All manipulations that could generate aerosols or vapors must be performed in a certified chemical fume hood to minimize respiratory exposure. |

Reactivity and Decomposition Hazards:

-

Stability: The compound is stable under normal laboratory conditions[5][6].

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions[5][6].

-

Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic gases, primarily carbon monoxide (CO) and carbon dioxide (CO₂)[5][6]. This is a critical consideration for firefighting procedures.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial before any experiment. The following workflow provides a self-validating system to ensure safety measures are appropriately selected and implemented.

Sources

- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | CAS 79887-15-3 [matrix-fine-chemicals.com]

- 3. chem960.com [chem960.com]

- 4. 1-Butoxy-4-eth-1-ynylbenzene CAS#: 79887-15-3 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

Introduction to 1-Butoxy-4-ethynylbenzene applications in chemistry

An In-Depth Technical Guide to the Applications of 1-Butoxy-4-ethynylbenzene in Chemistry

Authored by a Senior Application Scientist

In the landscape of modern chemical synthesis, the pursuit of molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. This compound emerges as a molecule of significant interest, embodying this dual functionality. Its structure, a simple yet elegant combination of a phenyl ring functionalized with a terminal alkyne and a butoxy group, provides a powerful platform for innovation across multiple chemical disciplines. The terminal ethynyl group is a gateway to a host of high-yield coupling reactions, while the butoxy chain offers a means to tune solubility, steric hindrance, and electronic properties. This guide moves beyond a mere cataloging of facts to provide a deeper understanding of why and how this specific molecule is a valuable tool for researchers, materials scientists, and drug development professionals. We will explore the causality behind its applications, from the controlled synthesis of advanced polymers to the construction of complex organic materials and potential pharmaceutical precursors.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound distinguished by its two key functional groups: a terminal alkyne (-C≡CH) and a para-substituted butoxy group (-O(CH₂)₃CH₃). This unique arrangement dictates its utility as a versatile building block in organic synthesis.

The terminal alkyne provides a highly reactive site for carbon-carbon bond formation, most notably in cross-coupling and cycloaddition reactions. The butoxy group, being an electron-donating alkoxy group, influences the electronic density of the benzene ring and imparts increased solubility in common organic solvents compared to its unfunctionalized counterpart, phenylacetylene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79887-15-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-n-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene | [1][2] |

| Purity (Typical) | 97% | [1][3] |

| SMILES | CCCCOC1=CC=C(C=C1)C#C | [1][2] |

Synthesis Pathway: The Sonogashira Coupling Approach

The most reliable and widely adopted method for synthesizing terminal alkynes like this compound is the Sonogashira cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The choice of this method is strategic; it is known for its mild reaction conditions and tolerance of a wide range of functional groups, which is crucial for preserving the butoxy moiety.[4][5]

The logical precursors for this synthesis are 1-bromo-4-butoxybenzene (or the more reactive 1-iodo-4-butoxybenzene) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). The TMS protecting group is key to preventing the self-coupling of the acetylene (Glaser coupling), ensuring a clean reaction.

Protocol 2.1: Synthesis via Sonogashira Coupling

This protocol describes a two-step process: the palladium/copper-catalyzed coupling of 1-bromo-4-butoxybenzene with TMSA, followed by in-situ or subsequent deprotection.

Materials:

-

1-bromo-4-butoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Reagent Addition: Add anhydrous toluene, followed by anhydrous triethylamine. Stir for 10 minutes to form the catalyst complex.

-

Substrate Addition: Add 1-bromo-4-butoxybenzene (1.0 eq) to the flask via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is 1-Butoxy-4-((trimethylsilyl)ethynyl)benzene.

-

Deprotection: Dissolve the crude product in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor by TLC until the starting material is consumed.

-

Final Purification: Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the final product, this compound, by column chromatography on silica gel.

Application in Polymer Chemistry: Synthesis of High Molecular Weight Polyacetylenes

Substituted poly(phenylacetylene)s (PPAs) are a class of conjugated polymers with significant interest for their potential applications in electronics, membrane separations, and optics.[6] The properties of these polymers are highly dependent on their molecular weight and stereoregularity. This compound serves as an excellent monomer for synthesizing high-molecular-weight, stereoregular PPAs.[6]

The choice of catalyst is critical for achieving this control. Cationic rhodium(I) complexes, particularly those with hemilabile phosphine ligands, have proven highly effective in catalyzing the polymerization of phenylacetylene derivatives to yield polymers with a cis-transoidal configuration and very high molar masses.[6][7] The butoxy group on the monomer enhances solubility, facilitating both the polymerization process and the characterization of the resulting polymer.

Protocol 3.1: Rhodium-Catalyzed Polymerization

This protocol is adapted from methodologies for polymerizing substituted phenylacetylenes.[6]

Materials:

-

This compound monomer

-

Rhodium catalyst, e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = norbornadiene)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Argon or nitrogen for inert atmosphere

-

Methanol for precipitation

Step-by-Step Methodology:

-

Monomer Preparation: Purify the this compound monomer by distillation over CaH₂ under reduced pressure and store it over molecular sieves to ensure it is free of moisture and inhibitors.[6]

-

Inert Atmosphere: Conduct all steps under a strict argon atmosphere using Schlenk techniques or a glovebox.

-

Reaction Setup: In a Schlenk tube, dissolve the rhodium catalyst in anhydrous THF.

-

Initiation: Add the this compound monomer solution in THF to the catalyst solution. A typical monomer-to-catalyst ratio ([M]₀/[Rh]) is 100 or higher.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) in the absence of light.[6] The reaction is often rapid, with high conversions achieved in 1-2 hours.

-

Termination & Precipitation: Quench the reaction by exposing it to air. Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the resulting poly(this compound) by Size Exclusion Chromatography (SEC-MALS) to determine its weight-average molecular weight (Mw) and dispersity (Đ), and by NMR for structural confirmation.[6]

Application in Organic Synthesis: A Versatile Coupling Partner

The terminal alkyne of this compound is its most powerful feature, enabling its use as a fundamental building block in two of the most important reactions in modern organic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".

Sonogashira Coupling Reactions

As a coupling partner itself, this compound can react with various aryl or vinyl halides to construct complex conjugated systems.[5] These products are often investigated as organic electronic materials, molecular wires, or precursors to liquid crystals. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Click Chemistry: Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9][10] The premier example is the CuAAC reaction, which joins an alkyne and an azide to form a highly stable 1,2,3-triazole ring.[11][] this compound is an ideal alkyne component for this reaction. This application is particularly relevant in drug discovery for rapidly creating libraries of new compounds and in bioconjugation for linking molecules to proteins, nucleic acids, or surfaces.

Protocol 4.1: General Procedure for a CuAAC Reaction

Materials:

-

This compound

-

An organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-butanol/water 1:1)

Step-by-Step Methodology:

-

Reagent Preparation: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.1 eq) in the t-butanol/water solvent mixture.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.01-0.05 eq) in water and sodium ascorbate (0.05-0.10 eq) in water.

-

Reaction Initiation: Add the CuSO₄ solution to the main reaction vial, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.

Application in Materials Science: Precursors for Liquid Crystals

The rigid, rod-like (calamitic) structure of the this compound core makes it a valuable component in the design of thermotropic liquid crystals.[13] Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal.[14] The butoxy group acts as a flexible tail, which, along with a rigid core, is a classic design feature for inducing mesomorphic behavior.[13][14]

By using Sonogashira coupling, this compound can be elongated by coupling it with other aromatic halides to create more complex mesogens. The resulting molecules can exhibit liquid crystalline phases, such as nematic or smectic phases, which are essential for applications in displays and sensors.

Protocol 5.1: Characterization of Liquid Crystalline Properties

This protocol outlines the standard methods for identifying liquid crystal phases (mesophases).

Instrumentation:

-

Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller.[13]

-

Differential Scanning Calorimeter (DSC).

Step-by-Step Methodology:

-

Sample Preparation (POM): Place a small amount of the purified target compound on a clean glass microscope slide and cover with a coverslip.

-

Heating and Observation (POM): Place the slide on the hot stage. Heat the sample slowly while observing through crossed polarizers. As the temperature increases, phase transitions will be observed. The transition from a crystalline solid to a liquid crystal phase will result in the appearance of a birefringent, textured image. The transition to an isotropic liquid will result in a completely dark field of view. Record the temperatures of these transitions.[13]

-

Cooling and Observation (POM): Slowly cool the sample from the isotropic liquid phase. Note the temperatures at which liquid crystal textures reappear. The specific textures (e.g., Schlieren, focal conic) are characteristic of different mesophases (e.g., nematic, smectic).

-

Thermal Analysis (DSC): Place a small, weighed amount of the sample (3-5 mg) into a DSC pan. Run a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). The phase transitions observed in the POM will appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram, allowing for precise determination of transition temperatures and enthalpies.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic molecular tool. Its bifunctional nature—a reactive alkyne for construction and a tunable butoxy group for property modification—provides chemists with a reliable and versatile platform. The applications detailed herein, from creating advanced, high-molecular-weight polymers to the precise construction of liquid crystals and complex organic molecules via click chemistry and Sonogashira coupling, underscore its significant value. For researchers in materials science and drug discovery, a thorough understanding of this building block's potential and its associated reaction protocols is a key step toward designing the next generation of functional materials and therapeutics.

References

-

Thermo Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. [1][2][3]

-

Sigma-Aldrich. 1-Ethyl-4-ethynylbenzene 98%. [15]

-

EvitaChem. Buy 1-Ethynyl-4-phenylsulfanylbenzene. [16]

-

PubChem. 1-tert-Butoxy-4-ethynylbenzene. [17]

-

Fisher Scientific. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™. [2]

-

Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. ResearchGate. [7]

-

Fisher Scientific Ireland. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific. [3]

-

PubChem. 1-(Tert-butoxy)-4-ethenylbenzene.

-

ResearchGate. (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

-

Sigma-Aldrich. 1-ethynyl-4-(phenylsulfonyl)benzene.

-

Matrix Fine Chemicals. This compound | CAS 79887-15-3.

-

University of Colorado Boulder. Synthesis of Liquid Crystals. [14]

-

Royal Society of Chemistry. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. [6]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [18]

-

TCI Chemicals. Click Chemistry. [9]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [11]

-

BenchChem. Applications of 4-Butoxybenzaldehyde in Liquid Crystal Research. [13]

-

Jena Bioscience. Overview Click Chemistry background information.

-

MDPI. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.

-

Advanced Journal of Chemistry. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [19]

-

Organic Chemistry Portal. Sonogashira Coupling. [5]

-

Wikipedia. Click chemistry. [10]

-

Wikipedia. Sonogashira coupling. [4]

-

TCI Chemicals. Liquid Crystal Materials. [20]

-

ResearchGate. Direct Synthesis of 2,5-Bis(dodecanoxy)phenyleneethynylene-Butadiynes by Sonogashira Coupling Reaction.

-

BOC Sciences. Common Click Chemistry Reactions. []

-

PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.

-

Chemistry LibreTexts. Sonogashira Coupling. [8]

Sources

- 1. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 1-Butoxy-4-eth-1-ynylbenzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. colorado.edu [colorado.edu]

- 15. 4-乙基苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

- 17. 1-tert-Butoxy-4-ethynylbenzene | C12H14O | CID 53426090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ajchem-a.com [ajchem-a.com]

- 20. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of 1-Butoxy-4-ethynylbenzene

An In-depth Technical Guide to 1-Butoxy-4-ethynylbenzene

Introduction: this compound is a bifunctional organic compound of significant interest to researchers in materials science, organic synthesis, and drug discovery. Its structure, featuring a terminal alkyne and a para-substituted butoxybenzene ring, makes it an exceptionally versatile building block. The terminal alkyne group is a gateway to a host of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The butoxy group provides solubility in organic solvents and can modulate the electronic properties of the phenylacetylene system. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and spectroscopic characterization for professionals in the field.

Compound Identification and Core Properties

The fundamental identifiers for this compound are summarized below. This information is critical for accurate sourcing, registration, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 79887-15-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 4-Butoxyphenylacetylene, 4-n-Butoxyphenylacetylene, 1-Ethynyl-4-butoxybenzene | [3][4] |

| InChI Key | JMLXBCSKFMMFGF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C#C | [1] |

Physical and Chemical Properties

While readily available from commercial suppliers, detailed experimental data on the physical properties of this compound is not extensively published. The information available is a combination of supplier data and computational predictions.

| Property | Value | Remarks / Source(s) |

| Physical State | Liquid | Fisher Scientific SDS[2] |

| Color | Light yellow | Fisher Scientific SDS[2] |

| Melting Point | Data not available | Published experimental data is lacking. |

| Boiling Point | Data not available | Published experimental data is lacking. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, CH₂Cl₂, THF). | Inferred from structure and general properties of similar compounds. |

| Stability | Stable under normal conditions. | Fisher Scientific SDS |

| XlogP3-AA | 3.4 | Computationally predicted value indicating moderate lipophilicity.[5] |

Molecular Structure and Reactivity

The reactivity of this compound is dominated by its terminal alkyne functionality, making it a prime substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Workflow for a typical CuAAC "Click Chemistry" reaction.

Proposed Synthesis and Purification

A common and efficient route to this compound involves a two-step process: (1) Williamson ether synthesis to form an appropriate precursor, followed by (2) a Sonogashira coupling to introduce the ethynyl group.

Step 1: Synthesis of 1-Bromo-4-butoxybenzene This precursor can be synthesized from 4-bromophenol and 1-bromobutane via a standard Williamson ether synthesis, a reaction well-documented in organic chemistry literature.

Step 2: Sonogashira Coupling to Yield this compound The following is a representative, field-proven protocol for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is prepared.

-

Reagent Charging: To the flask, add 1-bromo-4-butoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Base Addition: The flask is evacuated and backfilled with nitrogen three times. Anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and Et₃N (2:1) is added as the solvent and base.

-

Alkyne Addition: (Trimethylsilyl)acetylene (1.2 eq) is added dropwise via syringe. The use of TMS-acetylene is a common strategy to avoid the self-coupling of a terminal alkyne and simplifies handling compared to acetylene gas.

-

Reaction: The mixture is stirred at room temperature or gently heated (50-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup: Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove catalyst residues, and the solvent is removed under reduced pressure.

-

Deprotection: The resulting crude TMS-protected alkyne is dissolved in methanol or THF. A base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) is added, and the mixture is stirred at room temperature for 1-3 hours to cleave the silyl group.

-

Purification: After deprotection, the solvent is evaporated. The residue is redissolved in a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The final product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis (Predicted)